molecular formula C20H19N5O3S2 B2370403 1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 872595-34-1

1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No. B2370403
CAS RN: 872595-34-1
M. Wt: 441.52
InChI Key: KJEWKGMMKQSHNH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :

  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives would depend on the functional groups present in the molecule. The pyrrolidine ring can undergo various reactions depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the functional groups attached to the pyrrolidine ring .

Scientific Research Applications

Modulation of MALT-1

This compound is capable of modulating MALT-1 proteolytic and/or autoproteolytic activity . MALT-1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein-1) plays a crucial role in influencing immune responses . The proteolytic and/or autoproteolytic activity of MALT-1 may be inhibited by this compound .

Medicinal Applications

The compound has potential uses as a medicament in diseases or disorders where MALT-1 modulation may be beneficial . This includes conditions influenced by the modulation of MALT-1 .

NF-kB Signalling Pathway

MALT-1, which this compound can modulate, is a key mediator of the NFκB signalling pathway . Therefore, this compound could potentially be used in research or treatment of diseases related to this pathway .

Immune Response Regulation

Given the role of MALT-1 in immune responses, this compound could potentially be used in regulating immune responses, particularly in conditions where modulation of these responses could be beneficial .

Inhibition of Negative Regulators of NFκB Signalling

MALT-1 protease, which this compound can inhibit, cleaves and thereby deactivates negative regulators of NFκB signalling, such as RelB, A20 or CYLD . Therefore, this compound could potentially be used in research or treatment of diseases related to these negative regulators .

Increase Stability of mRNAs in Activated T-cells

MALT-1 protease cleaves the endoribonucleases Regnase-1 and Roquin, and increases the stability of mRNAs in activated T-cells . Therefore, this compound could potentially be used in research or treatment of diseases related to these processes .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific functional groups and stereochemistry of the molecule .

Future Directions

The pyrrolidine scaffold is a versatile structure in drug discovery, and there is ongoing research into new compounds with this core structure . The future directions in this field could involve the synthesis of new pyrrolidine derivatives with different functional groups, aiming to discover compounds with improved biological activity and selectivity .

properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-28-16-7-4-6-15(10-16)25-11-13(9-17(25)26)18(27)22-19-23-24-20(30-19)29-12-14-5-2-3-8-21-14/h2-8,10,13H,9,11-12H2,1H3,(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEWKGMMKQSHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

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